molecular formula C19H26N2O B7062229 N-(2-benzylcyclohexyl)-3-cyano-3-methylbutanamide

N-(2-benzylcyclohexyl)-3-cyano-3-methylbutanamide

Cat. No.: B7062229
M. Wt: 298.4 g/mol
InChI Key: HRCISPJVAYLZPQ-UHFFFAOYSA-N
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Description

N-(2-benzylcyclohexyl)-3-cyano-3-methylbutanamide: is a synthetic organic compound characterized by its unique structure, which includes a benzyl group attached to a cyclohexyl ring, a cyano group, and a methylbutanamide moiety

Properties

IUPAC Name

N-(2-benzylcyclohexyl)-3-cyano-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O/c1-19(2,14-20)13-18(22)21-17-11-7-6-10-16(17)12-15-8-4-3-5-9-15/h3-5,8-9,16-17H,6-7,10-13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCISPJVAYLZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)NC1CCCCC1CC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzylcyclohexyl)-3-cyano-3-methylbutanamide typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexylamine with benzyl bromide to form N-benzylcyclohexylamine. This intermediate is then reacted with 3-cyano-3-methylbutanoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene and bases like triethylamine or sodium hydroxide to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-benzylcyclohexyl)-3-cyano-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.

    Reduction: The cyano group can be reduced to an amine group using reagents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the benzyl position.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2-benzylcyclohexyl)-3-cyano-3-methylbutanamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used to study the effects of cyano and benzyl groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure can be modified to create analogs with desired biological activities, such as antimicrobial or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new polymers or as additives in various formulations.

Mechanism of Action

The mechanism of action of N-(2-benzylcyclohexyl)-3-cyano-3-methylbutanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The benzyl group may enhance the compound’s ability to penetrate cell membranes, facilitating its interaction with intracellular targets. Pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific biological context.

Comparison with Similar Compounds

    N-(2-benzylcyclohexyl)-3-cyano-3-methylbutanamide: can be compared to other benzyl-substituted cyclohexyl compounds, such as N-benzylcyclohexylamine and benzylcyclohexyl ketone.

    Cyano-substituted compounds: Similar compounds include 3-cyano-3-methylbutanoic acid and its derivatives.

Uniqueness: The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both a cyano group and a benzyl group on a cyclohexyl ring provides a versatile scaffold for further chemical modifications and applications.

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